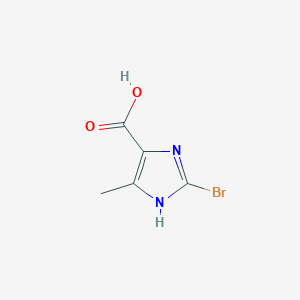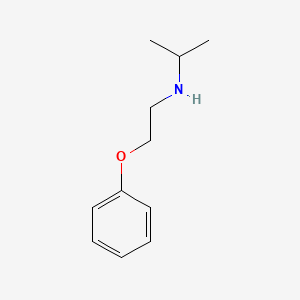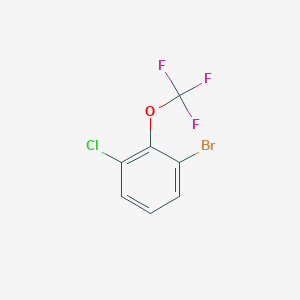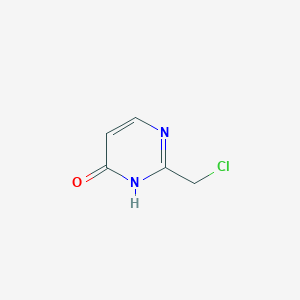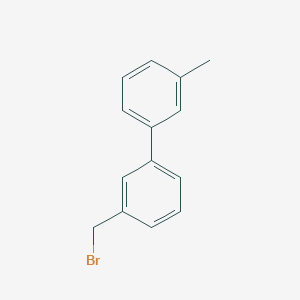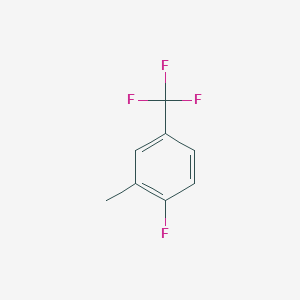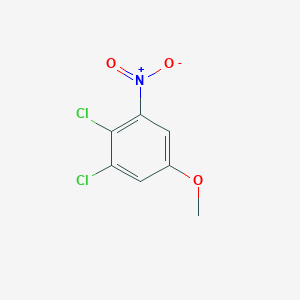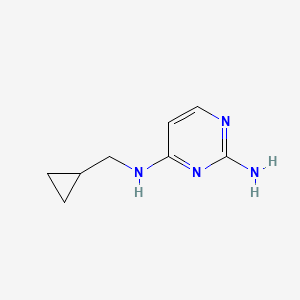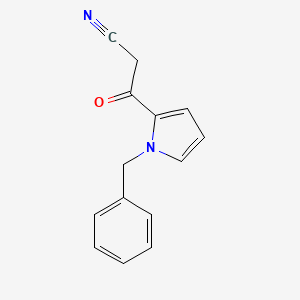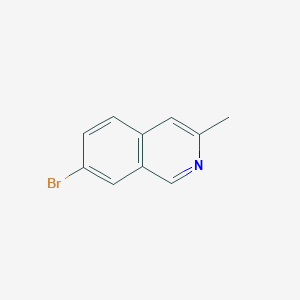
7-Bromo-3-methylisoquinoline
説明
7-Bromo-3-methylisoquinoline is a brominated isoquinoline derivative, a class of compounds known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom and a methyl group on the isoquinoline scaffold can significantly influence the chemical and physical properties of the molecule, as well as its reactivity in various chemical reactions.
Synthesis Analysis
The synthesis of brominated isoquinoline derivatives can be achieved through various synthetic routes. For instance, the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline has been described via lithiation of 2-methylarylidene-tert-butylamines, followed by formylation, reductive amination in one-pot, and removal of the tert-butyl group from the nitrogen . Additionally, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was carried out using a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange . These methods highlight the versatility of synthetic approaches for brominated isoquinolines.
Molecular Structure Analysis
The molecular structure of brominated isoquinolines can be characterized by various spectroscopic methods. For example, the structure of 7-bromoquinolin-8-ol was established through structure analysis, which confirmed bromination at the 7-position of an 8-hydroxyquinoline derivative . This compound also exhibited intermolecular and weak intramolecular O-H...N hydrogen bonds, which influence the packing of molecules in the solid state.
Chemical Reactions Analysis
Brominated isoquinolines can undergo nucleophilic substitution reactions, which are essential for further functionalization of the molecule. For instance, nucleophilic substitution of 7-bromo-3-methyltriazolopyridine was studied, and it was found that secondary amine nucleophiles, such as piperidine, could react to give 7-substituted derivatives . The reactivity of brominated isoquinolines towards nucleophiles is a key aspect of their chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-3-methylisoquinoline are influenced by the presence of the bromine atom and the methyl group. These substituents can affect the molecule's lipophilicity, boiling point, melting point, and solubility in various solvents. The bromine atom, in particular, can also make the compound more amenable to further chemical transformations, such as cross-coupling reactions, due to its leaving group ability.
科学的研究の応用
Synthesis and Chemical Reactivity
- 7-Bromo-3-methylisoquinoline has been used as a precursor in the synthesis of various heterocyclic compounds. For instance, it plays a crucial role in the formation of 8-bromoisoquinolines, a process that involves Jackson's modification of the Pomeranz-Fritsch ring synthesis (Armengol, Helliwell, & Joule, 2000).
- The compound has been utilized in the synthesis of complex molecules like 5, 5a, 6, 7, 8-Pentahydro-1-hydroxy-2, 11-dimethoxybenzo[b]oxepino[7, 6, 5-ij]isoquinoline through an intramolecular Ullmann reaction (Kametani, Fukumoto, & Fujihara, 1972).
Pharmaceutical Research
- It is an important intermediate in the synthesis of PI3K/mTOR inhibitors, which are critical in cancer treatment research. For example, 7-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitril, derived from 7-Bromo-3-methylisoquinoline, is key in developing quinoline inhibitors (Lei et al., 2015).
- It also contributes to the synthesis of various isoquinolinequinones with potential antitumor activities, as demonstrated by the evaluation of these compounds' cytotoxic activity against human tumor cell lines (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Novel Synthetic Methods
- Research has been conducted on new synthetic methods involving 7-Bromo-3-methylisoquinoline, like the novel total synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline. This process highlights an innovative approach for introducing a methyl group at C1 of isoquinolines (Melzer, Felber, & Bracher, 2018).
Chemical Transformations and Derivatives
- 7-Bromo-3-methylisoquinoline is involved in the synthesis of derivatives like 7-alkylamino-2-methylquinoline-5,8-diones, showcasing its versatility in nucleophilic substitution reactions (Choi & Chi, 2004).
- The compound plays a role in the base-induced rearrangement reactions of isoquinoline Reissert compounds, leading to the formation of isochromenes and new isoquinolines (Kirby, Mackinnon, Elliott, & Uff, 1979).
Safety And Hazards
特性
IUPAC Name |
7-bromo-3-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKWNHBSFXTHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-methylisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



